3-bromo-N,N-diphenylbenzamide chemical properties
3-bromo-N,N-diphenylbenzamide chemical properties
Technical Monograph: 3-Bromo-N,N-Diphenylbenzamide
Executive Summary
3-Bromo-N,N-diphenylbenzamide (CAS: Custom Synthesis / Analogous Ref 4051-56-3) represents a specialized organohalide scaffold situated at the intersection of medicinal chemistry and materials science. Unlike simple benzamides, the N,N-diphenyl substitution imparts significant steric bulk and lipophilicity, preventing metabolic hydrolysis in biological contexts and preventing π-stacking aggregation in optoelectronic applications.
The molecule serves as a critical "meta-functionalized" building block. Its primary utility lies in its asymmetry: the meta-bromo handle allows for regioselective palladium-catalyzed cross-couplings (Suzuki-Miyaura, Buchwald-Hartwig) without interference from the chemically robust amide directing group. This guide details the physicochemical baseline, a validated synthetic protocol, and the divergent reactivity profile of this scaffold.
Physicochemical Datasheet
The following data represents the structural and physical baseline for 3-bromo-N,N-diphenylbenzamide.
| Property | Value / Description | Context |
| IUPAC Name | 3-Bromo-N,N-diphenylbenzamide | Primary Identifier |
| Molecular Formula | C₁₉H₁₄BrNO | |
| Molecular Weight | 352.23 g/mol | Heavy atom count facilitates X-ray diffraction |
| Physical State | Crystalline Solid (White to Off-White) | Predicted MP: 125–145°C (Analogous to N,N-diphenylbenzamide MP 180°C) |
| Solubility | Soluble: DCM, THF, EtOAc, CHCl₃Insoluble: Water, Hexanes (cold) | Highly lipophilic (LogP ~ 4.5–5.0 predicted) |
| Electronic Character | Electron-deficient aryl ring (meta-Br) | Deactivated for S_EAr; Activated for oxidative addition (Pd⁰) |
| Stability | Hydrolytically stable | Amide bond is sterically shielded by two phenyl rings |
Synthetic Architecture
The synthesis of 3-bromo-N,N-diphenylbenzamide is best achieved via a convergent nucleophilic acyl substitution. While direct coupling reagents (HATU/EDC) can be used, the Acid Chloride Method is preferred for scale-up due to higher atom economy and easier purification of the lipophilic product.
Validated Protocol: The Acid Chloride Route
Reaction Overview:
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Activation: 3-Bromobenzoic acid
3-Bromobenzoyl chloride (using Thionyl Chloride).[1] -
Coupling: 3-Bromobenzoyl chloride + Diphenylamine
Product.
Step-by-Step Methodology:
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Acyl Chloride Generation (In Situ):
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Charge a flame-dried RBF with 3-bromobenzoic acid (1.0 equiv) and anhydrous Toluene (5 mL/mmol).
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Add Thionyl Chloride (SOCl₂, 1.5 equiv) and a catalytic drop of DMF.
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Critical Step: Heat to reflux (80°C) for 2–3 hours. Monitor by cessation of HCl/SO₂ gas evolution.
-
Evaporation:[2][3] Remove solvent and excess SOCl₂ under reduced pressure to yield the crude acid chloride as a yellow oil. Do not purify.
-
-
Amide Coupling:
-
Dissolve Diphenylamine (1.0 equiv) in anhydrous Dichloromethane (DCM, 10 mL/mmol) under N₂ atmosphere.
-
Add Triethylamine (Et₃N, 2.0 equiv) as the HCl scavenger. Cool to 0°C.
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Addition: Dropwise add the crude 3-bromobenzoyl chloride (dissolved in minimal DCM) to the amine solution over 30 minutes.
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Causality: Slow addition at 0°C prevents exotherms that could lead to side reactions or decomposition of the labile acid chloride.
-
-
Workup & Purification:
-
Warm to room temperature and stir for 4 hours.
-
Quench: Wash reaction mixture with 1M HCl (removes unreacted amine/Et₃N), followed by sat. NaHCO₃ (removes unreacted acid) and Brine.
-
Isolation: Dry organic layer over MgSO₄, filter, and concentrate.
-
Crystallization: Recrystallize from Ethanol/Hexane or purify via silica gel chromatography (10-20% EtOAc in Hexanes).
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Synthesis Workflow Diagram
Caption: Convergent synthesis pathway utilizing acid chloride activation for high-yield amide formation.
Reactivity & Functionalization Profile
The core value of 3-bromo-N,N-diphenylbenzamide is its role as a "divergent point" intermediate. The molecule possesses two distinct reactivity zones:
-
The Amide Core: Highly stable, sterically encumbered. It resists hydrolysis and nucleophilic attack, serving as a robust anchor.
-
The Aryl Bromide: The reactive handle.[4] The meta position is electronically deactivated by the carbonyl group (making it less prone to oxidative addition than a para-isomer), but it remains highly competent for Pd-catalyzed cross-coupling.
Key Transformations
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Suzuki-Miyaura Coupling:
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Reagent: Aryl Boronic Acid + Pd(PPh₃)₄ + K₂CO₃.
-
Outcome: Biaryl systems.[4] Used to extend conjugation for OLED host materials.
-
-
Buchwald-Hartwig Amination:
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Reagent: Secondary Amine + Pd(dba)₂ + BINAP + NaOtBu.
-
Outcome: Formation of triphenylamine-like "star" molecules. The bulky diphenylamide group prevents catalyst poisoning by sterically shielding the amide nitrogen.
-
-
Lithium-Halogen Exchange:
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Reagent: n-BuLi at -78°C.
-
Outcome: Generates the aryl lithiate.
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Warning: The amide carbonyl is susceptible to nucleophilic attack by the lithiated species (self-reaction). This route requires strict temperature control or in-situ trapping with electrophiles (e.g., DMF to form the aldehyde).
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Divergent Reactivity Map
Caption: Divergent synthetic utility showing the transformation of the bromo-handle into functional materials.
References
-
BenchChem Protocols. (2025). Synthesis of 3-Bromobenzoyl Chloride from 3-Bromobenzoic Acid. BenchChem Application Notes. Link
-
Organic Syntheses. (2025). N-Nitrosodiphenylamine and Diphenylamine Derivatives. Org. Synth. 2025, 102, 1-18. (Cited for diphenylamine handling and purification standards). Link
-
PubChem. (2025).[5][6] Compound Summary: N,N-Diphenylbenzamide (CID 101250).[7][5] National Center for Biotechnology Information. (Cited for structural analog properties).[2][4] Link
-
Shah, A. R., et al. (2022).[4] Efficient Synthesis of 4-Bromo-N-(1-phenylethyl)benzamide, Arylation by Pd(0) Catalyst. ChemistrySelect, 7, e202200861.[4] (Cited for Pd-catalyzed coupling conditions on bromo-benzamide scaffolds).[4] Link[4]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. iris.unica.it [iris.unica.it]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. N,N-Diphenylbenzamide | C19H15NO | CID 101250 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. Benzoyl chloride, 3-bromo- | C7H4BrClO | CID 74377 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. PubChemLite - N,n-diphenylbenzamide (C19H15NO) [pubchemlite.lcsb.uni.lu]
